![molecular formula C15H23NO B027175 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol CAS No. 110901-82-1](/img/structure/B27175.png)
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is commonly referred to as DPCPX and is primarily used as a selective antagonist for adenosine A1 receptors.
Mechanism Of Action
The mechanism of action of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol involves its selective binding to adenosine A1 receptors. This binding inhibits the activation of these receptors by adenosine, which in turn leads to the inhibition of adenylate cyclase activity and the subsequent decrease in cyclic AMP levels. This mechanism of action has been shown to have potential therapeutic applications in various diseases.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol include the inhibition of adenylate cyclase activity and the subsequent decrease in cyclic AMP levels. This has been shown to have various effects on the body, including the inhibition of neurotransmitter release, the reduction of oxygen demand in the heart, and the prevention of seizures.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol in lab experiments is its selective binding to adenosine A1 receptors. This allows for the investigation of the specific effects of adenosine A1 receptor inhibition without affecting other receptors. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in lab experiments.
Future Directions
There are several future directions for the research of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Huntington's disease. Another direction is the development of more soluble analogs of this compound to improve its administration in lab experiments. Additionally, further research can be conducted to investigate the potential side effects of this compound and to optimize its dosage and administration.
Synthesis Methods
The synthesis method of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol involves the reaction of 2-bromo-4'-nitroacetophenone with cyclopropylamine to obtain 2-(cyclopropylamino)-4'-nitroacetophenone. This intermediate compound is then reduced to 2-(cyclopropylamino)-4'-aminophenol using palladium on carbon catalyst. Finally, the compound is subjected to a resolution process using a chiral acid to obtain 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol in its purest form.
Scientific Research Applications
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol has been extensively studied in the field of pharmacology due to its potential as a selective adenosine A1 receptor antagonist. This compound has been used in various research studies to investigate its potential therapeutic applications in different diseases such as Parkinson's disease, epilepsy, and ischemic heart disease.
properties
CAS RN |
110901-82-1 |
|---|---|
Product Name |
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-9-16(10-4-2)14-11-13(14)12-7-5-6-8-15(12)17/h5-8,13-14,17H,3-4,9-11H2,1-2H3/t13-,14+/m0/s1 |
InChI Key |
LARFBOKVMNMLSW-UONOGXRCSA-N |
Isomeric SMILES |
CCCN(CCC)[C@@H]1C[C@H]1C2=CC=CC=C2O |
SMILES |
CCCN(CCC)C1CC1C2=CC=CC=C2O |
Canonical SMILES |
CCCN(CCC)C1CC1C2=CC=CC=C2O |
synonyms |
2-(2-hydroxyphenyl)-N,N-di-n-propylcyclopropylamine 2-OH-DPCA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



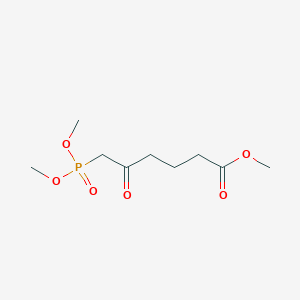

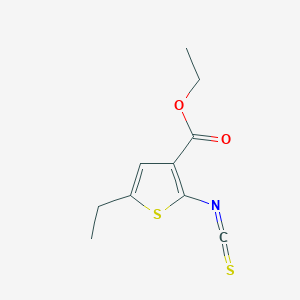
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
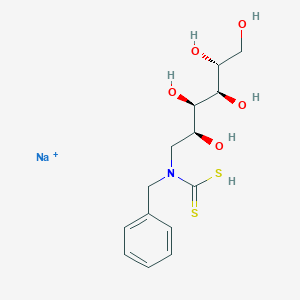
![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
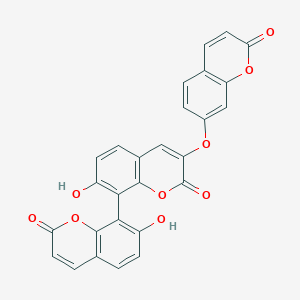
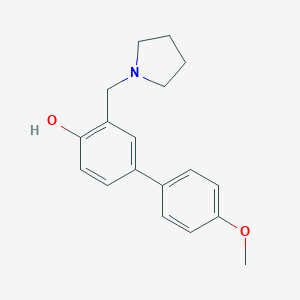

![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
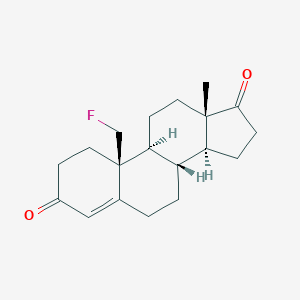
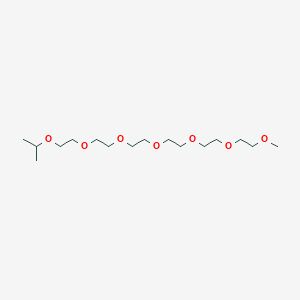
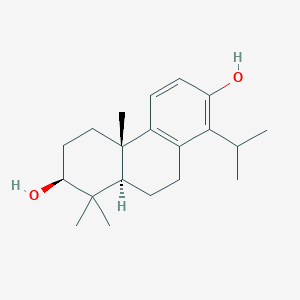
![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)